molecular formula C18H23O2P B044161 Bis(3,5-dimethyl-4-methoxyphenyl)phosphine CAS No. 122708-97-8

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine

Cat. No.: B044161
CAS No.: 122708-97-8
M. Wt: 302.3 g/mol
InChI Key: VNKFDSUAELUAQZ-UHFFFAOYSA-N
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Description

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine: is an organophosphorus compound that features a phosphorus atom bonded to two 3,5-dimethyl-4-methoxyphenyl groups

Scientific Research Applications

Chemistry: Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. Its unique structure provides steric and electronic properties that enhance catalytic activity.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in material science.

Safety and Hazards

“Bis(3,5-dimethyl-4-methoxyphenyl)phosphine” is classified as a skin corrosive and eye irritant. It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine typically involves the reaction of 3,5-dimethyl-4-methoxyphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are strictly adhered to due to the reactivity of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions: Bis(3,5-dimethyl-4-methoxyphenyl)phosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.

    Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halogens and alkylating agents are used.

    Coordination: Transition metals like palladium and platinum are commonly used.

Major Products Formed:

    Oxidation: this compound oxide.

    Substitution: Various substituted phosphines depending on the reagents used.

    Coordination: Metal-phosphine complexes.

Mechanism of Action

The mechanism by which Bis(3,5-dimethyl-4-methoxyphenyl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, altering their electronic and steric properties, which in turn affects the reactivity and selectivity of the metal in catalytic processes. The molecular targets are typically transition metals, and the pathways involved include the formation of metal-ligand complexes.

Comparison with Similar Compounds

  • Bis(3,5-dimethylphenyl)phosphine
  • Bis(4-methoxyphenyl)phosphine
  • Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine

Comparison: Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is unique due to the presence of both methyl and methoxy groups on the phenyl rings. This combination provides a balance of steric hindrance and electronic effects, making it a versatile ligand in catalysis. In comparison, Bis(3,5-dimethylphenyl)phosphine lacks the methoxy groups, which can affect its electronic properties. Bis(4-methoxyphenyl)phosphine, on the other hand, lacks the methyl groups, resulting in different steric effects. Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine has bulkier tert-butyl groups, which provide greater steric hindrance but may limit its coordination ability.

Properties

IUPAC Name

bis(4-methoxy-3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23O2P/c1-11-7-15(8-12(2)17(11)19-5)21-16-9-13(3)18(20-6)14(4)10-16/h7-10,21H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKFDSUAELUAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)PC2=CC(=C(C(=C2)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402473
Record name BIS(3,5-DIMETHYL-4-METHOXYPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122708-97-8
Record name BIS(3,5-DIMETHYL-4-METHOXYPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122708-97-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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